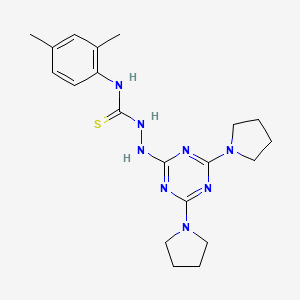

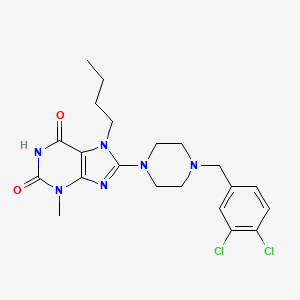

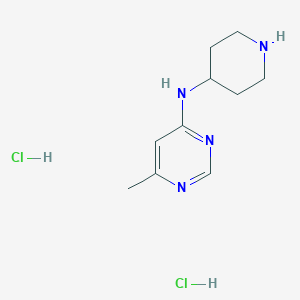

![molecular formula C6H14Cl2N2 B2454410 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride CAS No. 1187932-51-9](/img/structure/B2454410.png)

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is a chemical compound that belongs to the class of bicyclic amines . It is commonly used in various fields such as medical research, environmental research, and industrial.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H . This indicates that the compound consists of a bicyclic amine with two chloride ions. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 185.1 .Aplicaciones Científicas De Investigación

Synthesis Techniques

Intramolecular Reductive Cyclopropanation : A study describes the synthesis of derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This method produced enantiomerically pure compounds starting from derivatives of the amino acid serine (Gensini et al., 2002).

Palladium-Catalyzed Amination Reactions : Another research focused on synthesizing N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes via palladium-bisimidazol-2-ylidene complex catalyzed amination reactions. This approach provided moderate to good yields across a range of substrates (Cheng & Trudell, 2001).

Building Blocks for Drug Discovery

Photochemical Synthesis for Drug Discovery : A study developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, considered attractive building blocks for drug discovery. This method used common chemicals like benzaldehyde and allylamine (Denisenko et al., 2017).

Synthesis of Cyclopentyl Carbocyclic Nucleosides : Research on 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one demonstrated its utility as an intermediate in synthesizing various cyclopentyl carbocyclic nucleosides, which have applications in antiviral and anticancer drug synthesis (Dominguez & Cullis, 1999).

Amination of Cyclopentenes : A recent study in 2023 explored the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. These products can be further functionalized to create a library of bridged aza-bicyclic structures (Zhou et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRKDYSITJJNHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1C(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

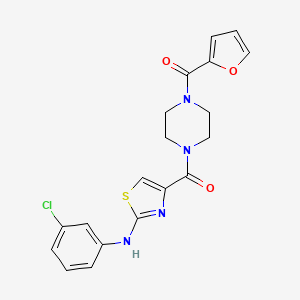

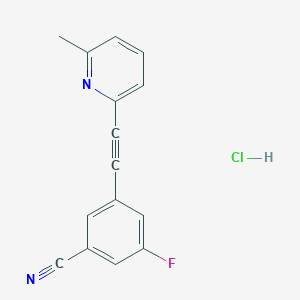

![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)

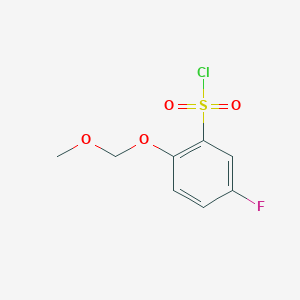

![(4As,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454337.png)

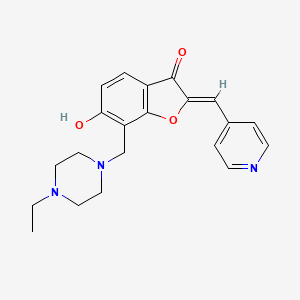

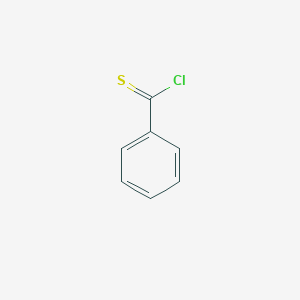

![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

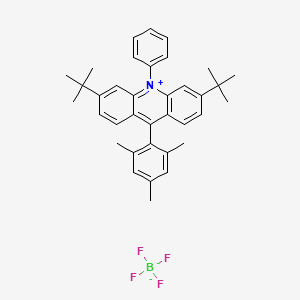

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)